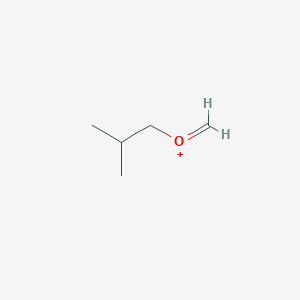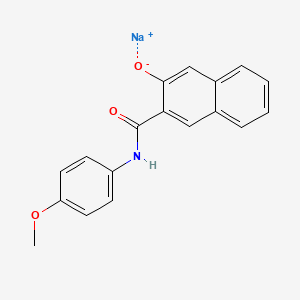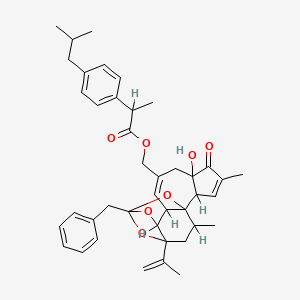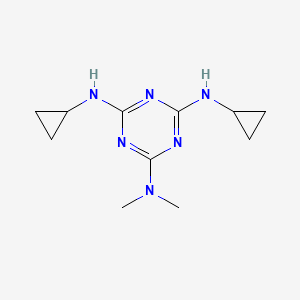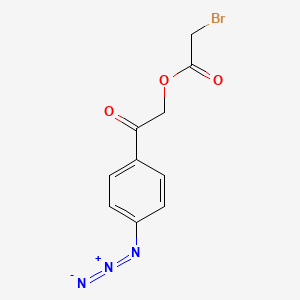![molecular formula C16H25NOS B14468380 N-[2-(Methylsulfanyl)phenyl]nonanamide CAS No. 65655-69-8](/img/structure/B14468380.png)
N-[2-(Methylsulfanyl)phenyl]nonanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Methylsulfanyl)phenyl]nonanamide is an organic compound with the molecular formula C16H25NOS It is characterized by the presence of a nonanamide backbone substituted with a 2-(methylsulfanyl)phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Methylsulfanyl)phenyl]nonanamide typically involves the reaction of 2-(methylsulfanyl)aniline with nonanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
[ \text{2-(Methylsulfanyl)aniline} + \text{Nonanoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Methylsulfanyl)phenyl]nonanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated derivatives
Aplicaciones Científicas De Investigación
N-[2-(Methylsulfanyl)phenyl]nonanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-(Methylsulfanyl)phenyl]nonanamide involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(Methylsulfanyl)phenyl]acetamide
- N-[2-(Methylsulfanyl)phenyl]cyclopentanecarboxamide
- N-[2-(Methylsulfanyl)phenyl]benzamide
Uniqueness
N-[2-(Methylsulfanyl)phenyl]nonanamide is unique due to its longer aliphatic chain compared to similar compounds. This structural difference can influence its physical properties, such as solubility and melting point, as well as its chemical reactivity and biological activity.
Propiedades
Número CAS |
65655-69-8 |
|---|---|
Fórmula molecular |
C16H25NOS |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
N-(2-methylsulfanylphenyl)nonanamide |
InChI |
InChI=1S/C16H25NOS/c1-3-4-5-6-7-8-13-16(18)17-14-11-9-10-12-15(14)19-2/h9-12H,3-8,13H2,1-2H3,(H,17,18) |
Clave InChI |
ATSSZYITBCIBEO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)NC1=CC=CC=C1SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(4-methoxyphenyl)-2-(methylcarbamoyloxymethyl)-4,5-diphenylpyrrol-3-yl]methyl N-methylcarbamate](/img/structure/B14468306.png)

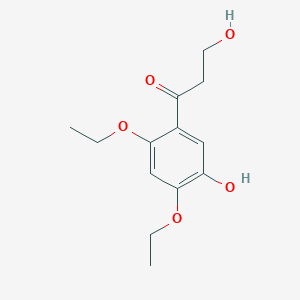


![Oxetane, 3-(chloromethyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]-](/img/structure/B14468321.png)

![2,2-Dichloro-1-(7-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one](/img/structure/B14468332.png)
